molecular formula C23H14ClF3N4OS B2417231 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 688792-96-3

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2417231
CAS No.: 688792-96-3
M. Wt: 486.9
InChI Key: VUTYPFYWWMODEQ-UHFFFAOYSA-N
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Description

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzimidazoquinazolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the cyclization of 2-arylbenzoimidazoles with appropriate reagents under specific conditions. For instance, the use of oxamic acids and radical cascade cyclization under metal-free conditions has been reported to yield similar benzimidazoquinazoline derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the benzimidazoquinazoline core.

Scientific Research Applications

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide apart is its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N4OS/c24-15-10-9-13(23(25,26)27)11-18(15)28-20(32)12-33-22-30-16-6-2-1-5-14(16)21-29-17-7-3-4-8-19(17)31(21)22/h1-11H,12H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTYPFYWWMODEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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